molecular formula C5H12ClNO2 B3394114 cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 853270-49-2

cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B3394114
CAS No.: 853270-49-2
M. Wt: 153.61
InChI Key: VXKQZDCFEDEAAX-TYSVMGFPSA-N
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Description

“Cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride” is a chemical compound that contains a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for the synthesis of various bioactive molecules, has been synthesized in 51% overall yield by 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety and hazards associated with “cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride” are not explicitly mentioned in the retrieved sources. It is always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for “cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

Properties

IUPAC Name

(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQZDCFEDEAAX-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 3
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 4
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 5
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 6
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

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